molecular formula C4H4N2O3S B8307044 4-Nitro-3-methoxyisothiazole

4-Nitro-3-methoxyisothiazole

Cat. No.: B8307044
M. Wt: 160.15 g/mol
InChI Key: YHRATLQMAZMKLP-UHFFFAOYSA-N
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Description

4-Nitro-3-methoxyisothiazole is a nitro-substituted isothiazole derivative featuring a methoxy group at the 3-position. Nitro and methoxy substituents are known to influence electronic properties, reactivity, and intermolecular interactions, making this compound a subject of interest for comparative studies with analogs .

Properties

Molecular Formula

C4H4N2O3S

Molecular Weight

160.15 g/mol

IUPAC Name

3-methoxy-4-nitro-1,2-thiazole

InChI

InChI=1S/C4H4N2O3S/c1-9-4-3(6(7)8)2-10-5-4/h2H,1H3

InChI Key

YHRATLQMAZMKLP-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

3-Methyl-4-nitroisothiazole

  • Molecular Formula : C₄H₄N₂O₂S (inferred).
  • Key Properties :
    • Studied extensively by Regiec and Wojciechowski (2019), who combined experimental and computational methods to analyze its spectroscopic and electronic properties .
    • The methyl group at the 3-position is less electron-donating compared to a methoxy group, leading to differences in dipole moments and HOMO-LUMO gaps.
    • The nitro group at the 4-position creates strong electron-withdrawing effects, which may enhance aromatic stabilization but reduce nucleophilic reactivity compared to unsubstituted isothiazoles.

3-Nitro-4,5-dihydroisoxazole

  • Molecular Formula : C₃H₄N₂O₃.
  • Key Properties :
    • Features a partially saturated isoxazole ring (4,5-dihydro), reducing aromaticity compared to fully unsaturated heterocycles like isothiazole .
    • The nitro group at the 3-position in an isoxazole framework may increase polarity (molecular weight: 116.08 g/mol) and reactivity in electrophilic substitutions.
    • Safety data indicate stringent handling requirements, including first-aid measures for inhalation or skin contact, suggesting higher toxicity than simpler isothiazoles .

4-Methylisothiazole

  • Molecular Formula : C₄H₅NS.
  • Key Properties: A structurally simpler analog with a methyl group at the 4-position (molecular weight: 99.15 g/mol) . Serves as a baseline for understanding how substituents modulate reactivity in isothiazole systems.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type Notable Properties
4-Nitro-3-methoxyisothiazole Not Provided Not Provided 4-Nitro, 3-Methoxy Isothiazole Inferred high polarity, electron-withdrawing effects
3-Methyl-4-nitroisothiazole C₄H₄N₂O₂S ~146.15 (calculated) 4-Nitro, 3-Methyl Isothiazole Experimentally studied electronic properties
3-Nitro-4,5-dihydroisoxazole C₃H₄N₂O₃ 116.08 3-Nitro, Dihydro Isoxazole Partial saturation, safety precautions
4-Methylisothiazole C₄H₅NS 99.15 4-Methyl Isothiazole Baseline structure for substituent studies

Research Findings and Mechanistic Insights

  • This interplay could lead to unique charge distribution compared to 3-Methyl-4-nitroisothiazole . Nitro positioning in isothiazoles (e.g., 4-nitro vs. 3-nitro in isoxazole) alters aromatic stabilization and reactivity pathways, influencing applications in coordination chemistry (e.g., platinum complexes) .
  • Safety and Reactivity :

    • While 3-Nitro-4,5-dihydroisoxazole requires rigorous safety protocols, nitro-substituted isothiazoles may pose similar risks due to nitro group instability under heat or shock .

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